molecular formula C22H19N3O4 B243338 3-ethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

3-ethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No. B243338
M. Wt: 389.4 g/mol
InChI Key: YOYKAEOVIDPJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is known for its unique structure and properties, which make it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is not fully understood. However, studies have suggested that the compound may act as an inhibitor of certain enzymes and proteins, which could make it a promising therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects
Studies have shown that 3-ethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-ethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide in lab experiments is its unique structure and properties, which make it a promising tool for drug discovery and development. However, one of the main limitations of using this compound is its limited availability and high cost.

Future Directions

There are several future directions for the study of 3-ethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide. One potential direction is the further investigation of its mechanism of action, which could lead to the development of new therapeutic agents for the treatment of various diseases. Another potential direction is the development of new synthesis methods for the compound, which could make it more readily available for use in scientific research. Additionally, further studies could be conducted to investigate the potential applications of this compound in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, 3-ethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a novel chemical compound that has several potential applications in scientific research. The compound has been studied for its potential use as a therapeutic agent, as well as a tool in drug discovery and development. While there are still many unknowns about the compound, its unique structure and properties make it a promising candidate for future research.

Synthesis Methods

The synthesis method for 3-ethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves several steps. The process begins with the preparation of 2-methoxy-5-nitrophenylamine, which is then reacted with 2-bromo-5-chloromethylpyridine to form 2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline. The resulting product is then reacted with 3-ethoxybenzoyl chloride to form the final product, 3-ethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide.

Scientific Research Applications

3-ethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several potential applications in scientific research. The compound has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders. It has also been studied for its potential use as a tool in drug discovery and development.

properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

3-ethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H19N3O4/c1-3-28-16-7-4-6-14(12-16)21(26)24-17-13-15(9-10-18(17)27-2)22-25-20-19(29-22)8-5-11-23-20/h4-13H,3H2,1-2H3,(H,24,26)

InChI Key

YOYKAEOVIDPJKL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

Origin of Product

United States

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